

Application Note: Mass Spectrometric Identification of Hydroxyprolyl-Bradykinin

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Compound of Interest

Compound Name: *bradykinin, hydroxy-Pro(3)-*

Cat. No.: *B1585190*

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Introduction

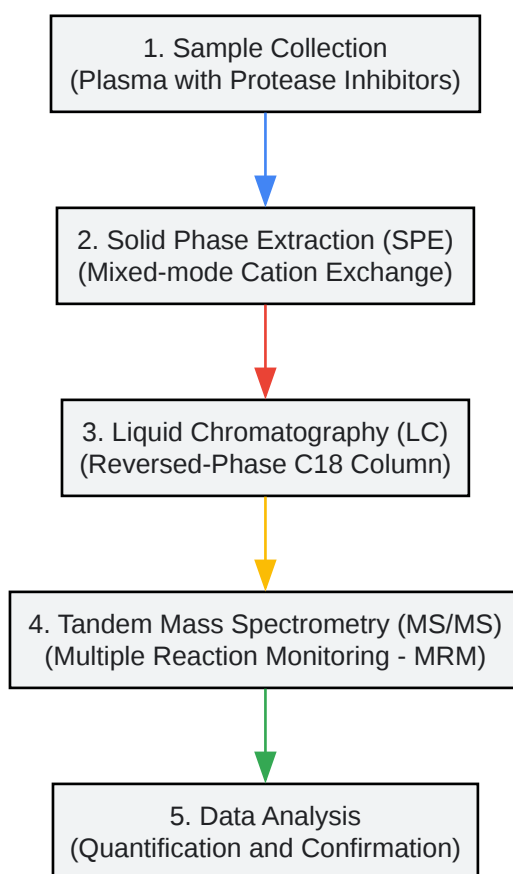
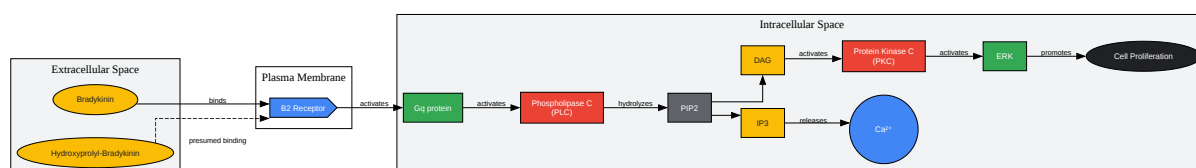
Bradykinin (BK) is a nonapeptide hormone involved in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and pain. It is generated from its precursor, high-molecular-weight kininogen (HMWK), by the action of plasma kallikrein. A post-translationally modified form of bradykinin, hydroxyprolyl-bradykinin (Hyp-BK), has been identified in biological matrices such as human plasma and urine.^{[1][2]} In this modified peptide, the proline residue at position 3 is hydroxylated. The presence of Hyp-BK suggests a potential for altered biological activity and clearance compared to the canonical bradykinin.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the specific and sensitive quantification of peptides in complex biological samples.^[3] This application note provides a detailed protocol for the identification and quantification of hydroxyprolyl-bradykinin by mass spectrometry, offering a valuable tool for researchers in drug development and clinical research investigating the kallikrein-kinin system.

Signaling Pathways of Bradykinin

Bradykinin exerts its effects by binding to two G-protein coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates the majority of the physiological effects of bradykinin. The B1 receptor is typically expressed at low levels but is

upregulated during inflammation. The binding of bradykinin to its receptors initiates a cascade of intracellular signaling events, leading to various cellular responses. As a structural analog, hydroxyprolyl-bradykinin is presumed to interact with the same receptors and trigger similar downstream pathways.



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